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molecular formula C14H12N2O B8610685 4-(4-Methyl-2-benzoxazolyl)benzenamine CAS No. 313527-50-3

4-(4-Methyl-2-benzoxazolyl)benzenamine

Cat. No. B8610685
M. Wt: 224.26 g/mol
InChI Key: XIPPVEQKMKCPHQ-UHFFFAOYSA-N
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Patent
US08907103B2

Procedure details

To a suspension of 4-amino-benzoic acid (2.0 g, 14.5 mmol) in PPA (˜85 g) was added 2-amino-m-cresol (1.8 g, 15.3 mmol). The reaction was heated to 160° C. for 14 h, then carefully quenched in aqueous sodium carbonate (˜50% saturated) at room temperature. Ethyl acetate was added, and the organic layer was washed with water and brine, and dried over sodium sulfate. The crude product was obtained was subsequently purified by flash column chromatography on silica gel eluting with ethyl acetate in hexanes to afford the desired product, 4-(4-methyl-benzooxazol-2-yl)-phenylamine as a light pink solid, 1.8 g (56%). LC-MS m/z=225 [C14H12N2O+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.[NH2:11][C:12]1[C:17](O)=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:19]>>[CH3:19][C:13]1[C:12]2[N:11]=[C:6]([C:5]3[CH:4]=[CH:3][C:2]([NH2:1])=[CH:10][CH:9]=3)[O:8][C:17]=2[CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
NC1=C(C=CC=C1O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
carefully quenched in aqueous sodium carbonate (˜50% saturated) at room temperature
ADDITION
Type
ADDITION
Details
Ethyl acetate was added
WASH
Type
WASH
Details
the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The crude product was obtained
CUSTOM
Type
CUSTOM
Details
was subsequently purified by flash column chromatography on silica gel eluting with ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC2=C1N=C(O2)C2=CC=C(C=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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